molecular formula C20H39P B12574106 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 581777-90-4

2-Dodecyl-2-phosphabicyclo[3.3.1]nonane

Cat. No.: B12574106
CAS No.: 581777-90-4
M. Wt: 310.5 g/mol
InChI Key: GWVBHYLUKBAYIY-UHFFFAOYSA-N
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Description

2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is a phosphorus-containing compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including catalysis and material science. The bicyclic framework provides a rigid structure, which can be advantageous in certain chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the handling of phosphine (PH₃) under high pressure and temperature conditions. The reaction is often radical-mediated and can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-2-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The bicyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

2-Dodecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or interact with other biomolecules, thereby modulating their activity. The compound can act as a ligand, forming complexes with metals and facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is unique due to its dodecyl substituent, which imparts specific hydrophobic properties and influences its reactivity and applications. The presence of the long alkyl chain can enhance its solubility in organic solvents and affect its interaction with other molecules.

Properties

CAS No.

581777-90-4

Molecular Formula

C20H39P

Molecular Weight

310.5 g/mol

IUPAC Name

2-dodecyl-2-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C20H39P/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-15-19-13-12-14-20(21)18-19/h19-20H,2-18H2,1H3

InChI Key

GWVBHYLUKBAYIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP1CCC2CCCC1C2

Origin of Product

United States

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